N-(1,3-benzothiazol-2-yl)-2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN6OS2/c21-12-4-3-5-13(8-12)27-18-14(9-24-27)19(23-11-22-18)29-10-17(28)26-20-25-15-6-1-2-7-16(15)30-20/h1-9,11H,10H2,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWRYHDMZLYHSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole and pyrazolo[3,4-d]pyrimidine intermediates. These intermediates are then coupled using a thioacetamide linkage under controlled conditions. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of N-(1,3-benzothiazol-2-yl)-2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance, compounds synthesized from this framework have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: Synthesis and Testing
A study published in the Egyptian Journal of Chemistry detailed the synthesis of new derivatives based on this compound, which were tested for their anticancer activity. Compounds exhibited IC50 values indicating effective inhibition of cancer cell proliferation, with some derivatives demonstrating enhanced potency compared to established chemotherapeutic agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its derivatives have shown effectiveness against a range of bacteria and fungi, which is critical in addressing antibiotic resistance.
Table 1: Antimicrobial Activity of Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-(1,3-benzothiazol-2-yl)-... | Staphylococcus aureus | 32 | |
| N-(1,3-benzothiazol-2-yl)-... | Escherichia coli | 16 | |
| N-(1,3-benzothiazol-2-yl)-... | Candida albicans | 64 |
Antiviral Properties
In addition to anticancer and antimicrobial activities, there is emerging evidence supporting the antiviral properties of this compound. Research indicates that certain derivatives can inhibit viral replication pathways.
Recent Findings
A review in Frontiers in Pharmacology highlighted several heterocyclic compounds with antiviral properties similar to those exhibited by this compound. These compounds were effective against herpes simplex virus (HSV) and other viral pathogens .
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Halogen Substitution : The 3-chlorophenyl group in the target compound may enhance metabolic stability compared to fluorophenyl derivatives .
Benzothiazole-Acetamide Derivatives
Key Observations :
- Substituent Impact : The 4-methylpiperazine group in BZ-IV improves solubility but lacks the pyrimidine moiety’s electronic complexity, limiting its target specificity .
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and a pyrazolo[3,4-d]pyrimidine derivative. Its molecular formula is , with a molecular weight of approximately 373.87 g/mol. The presence of the benzothiazole and pyrazolo rings suggests potential interactions with various biological targets.
Research indicates that compounds containing benzothiazole and pyrazolo[3,4-d]pyrimidine moieties can exhibit diverse biological activities, including:
- Antitumor Activity : Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown significant anti-proliferative effects against various cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range ( ).
- Antimicrobial Activity : The compound's structure suggests potential antibacterial and antifungal properties. Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria ( ). For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 12 μg/mL against Mycobacterium smegmatis, indicating strong antimicrobial potential ( ).
Case Studies and Research Findings
A notable study synthesized various derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold and evaluated their biological activities. Specific findings include:
- Anti-Tubercular Activity : Some derivatives exhibited significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM ( ). This highlights the potential of these compounds in treating tuberculosis.
- Cytotoxicity Assessments : The synthesized compounds were tested for cytotoxic effects on human embryonic kidney cells (HEK-293). Most active compounds were found to be non-toxic, indicating a favorable safety profile ( ).
- Molecular Docking Studies : Computational studies revealed that these compounds could effectively bind to target proteins involved in cancer progression and microbial resistance mechanisms ( ). This suggests that the compound may inhibit specific enzymes or receptors critical for tumor growth or bacterial survival.
Data Summary
Q & A
Q. Example Workflow :
React 1-(3-chlorophenyl)-pyrazolo-pyrimidin-4-one (1 eq) with N-(benzothiazol-2-yl)-2-chloroacetamide (1.2 eq) in DMF.
Add KI (0.1 eq) and stir at 90°C for 6h.
Monitor via TLC (EtOAc/Hex 3:7); isolate via column chromatography .
Pharmacological: What in vitro assays assess its biological activity?
Answer:
Common assays include:
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Q. Example SAR Finding :
- Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance kinase inhibition by 40% compared to -OCH3 .
Data Analysis: How to address discrepancies in biological activity data across studies?
Answer:
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound purity : Use HPLC (>98% purity) to exclude impurities affecting results .
- Cell line heterogeneity : Validate using authenticated cell lines (e.g., ATCC) .
Q. Resolution Workflow :
Re-test compounds under controlled conditions (fixed ATP, pH 7.4).
Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
